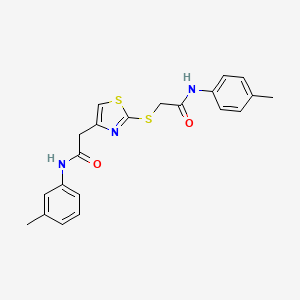

2-((4-(2-oxo-2-(m-tolylamino)ethyl)thiazol-2-yl)thio)-N-(p-tolyl)acetamide

Description

2-((4-(2-oxo-2-(m-tolylamino)ethyl)thiazol-2-yl)thio)-N-(p-tolyl)acetamide is a synthetic thiazole-acetamide derivative characterized by dual thiazole rings connected via a thioether linkage and substituted with m-tolyl (meta-methylphenyl) and p-tolyl (para-methylphenyl) groups. Its molecular formula is C₂₂H₂₂N₄O₂S₂, with a molecular weight of 438.56 g/mol.

Properties

IUPAC Name |

2-[2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(3-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O2S2/c1-14-6-8-16(9-7-14)22-20(26)13-28-21-24-18(12-27-21)11-19(25)23-17-5-3-4-15(2)10-17/h3-10,12H,11,13H2,1-2H3,(H,22,26)(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUXDKLVOVXXEKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=CC=CC(=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((4-(2-oxo-2-(m-tolylamino)ethyl)thiazol-2-yl)thio)-N-(p-tolyl)acetamide , with CAS number 941922-01-6 , is a thiazole derivative that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Molecular Formula : CHNOS

Molecular Weight : 411.5 g/mol

The compound features a thiazole ring, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the acetamide group enhances its pharmacological profile by potentially improving solubility and bioavailability.

The biological activity of thiazole derivatives like this compound is often attributed to their ability to interact with various biological targets. The mechanisms include:

- Enzyme Inhibition : Thiazole derivatives can act as inhibitors of specific enzymes involved in disease pathways. For example, they may inhibit kinases such as VEGFR-2 and AKT, which are crucial in cancer proliferation and survival pathways.

- Cell Cycle Arrest : Studies have shown that certain thiazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis (programmed cell death). This effect is often mediated through the activation of caspases.

- Antimicrobial Activity : The compound may exhibit broad-spectrum antimicrobial properties by disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

Anticancer Activity

Research has demonstrated that 2-((4-(2-oxo-2-(m-tolylamino)ethyl)thiazol-2-yl)thio)-N-(p-tolyl)acetamide exhibits significant anticancer activity. For instance, in vitro studies have reported IC values indicating effective inhibition of cancer cell lines:

| Cell Line | IC (µM) | Mechanism |

|---|---|---|

| PC-3 (Prostate Cancer) | 3.105 | Induction of apoptosis |

| HepG2 (Liver Cancer) | 3.023 | Cell cycle arrest at S phase |

These findings suggest that the compound may serve as a promising lead for the development of new anticancer agents.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. Preliminary studies indicate effective inhibition against Gram-positive and Gram-negative bacteria:

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

These results highlight the potential of this thiazole derivative in developing new antibiotics.

Case Studies and Research Findings

- Study on Anticancer Properties : A recent study explored the effects of various thiazole derivatives on liver cancer cells. The results indicated that compounds similar to 2-((4-(2-oxo-2-(m-tolylamino)ethyl)thiazol-2-yl)thio)-N-(p-tolyl)acetamide exhibited selective toxicity towards cancer cells while sparing normal cells, making them suitable candidates for further development .

- Antimicrobial Screening : In another study focusing on the synthesis and characterization of new thiazole derivatives, it was found that modifications to the thiazole ring significantly influenced antimicrobial activity. The structure-activity relationship (SAR) analysis suggested that specific substituents could enhance efficacy against resistant strains .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares the target compound with structurally related thiazole-acetamide derivatives:

Key Observations :

- Heterocyclic Diversity: Compounds with fused heterocycles (e.g., quinoline in 8c or pyrimidinone in 8d ) exhibit higher molecular weights and distinct bioactivity profiles due to expanded π-systems.

- Thermal Stability : Melting points correlate with crystallinity; derivatives with rigid aromatic systems (e.g., 8c, 8d) have lower melting points than piperazine-containing analogs (Compound 13 ).

Pharmacological Potential

- Antiproliferative Activity : Thiadiazole-urea hybrids (e.g., 4g ) inhibit tumor cell proliferation, suggesting the target compound’s thiazole-thioacetamide scaffold may confer similar properties.

- Enzyme Inhibition: Quinoline-benzothiazole hybrids (e.g., 8c ) inhibit kinases, while pyrimidinone derivatives (e.g., 8d ) target VEGFR-2. The target compound’s acetamide linkage may enable analogous interactions with enzymatic pockets.

- Anti-Inflammatory Effects : Piperazine-containing thiazoles (e.g., Compound 13 ) inhibit MMPs, highlighting the role of substituent flexibility in modulating activity.

Structure-Activity Relationships (SAR)

- Thiazole Core : Essential for hydrogen bonding and π-π stacking with biological targets.

- Aromatic Substituents : p-Tolyl groups enhance metabolic stability compared to electron-withdrawing substituents (e.g., nitro in 8d ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.